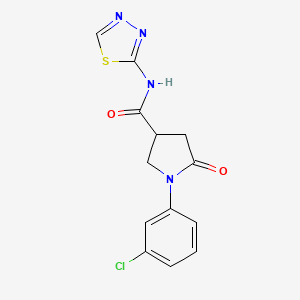
1-(3-chlorophenyl)-5-oxo-N-1,3,4-thiadiazol-2-yl-3-pyrrolidinecarboxamide
Overview
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. .Molecular Structure Analysis
Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine a compound’s molecular structure .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the conditions, reagents, and mechanisms of these reactions .Physical And Chemical Properties Analysis
This includes the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as reactivity and stability) .Scientific Research Applications
Antiviral Activity
The thiadiazole moiety present in the compound is known for its antiviral properties. Compounds with similar structures have been synthesized and tested for their efficacy against viruses like the tobacco mosaic virus (TMV). The presence of the 1,3,4-thiadiazole structure could potentially be leveraged to develop new antiviral agents .
Antibacterial and Antifungal Applications
Thiadiazoles also exhibit antibacterial and antifungal activities. The chlorophenyl group attached to the pyrrolidine ring in this compound could enhance these properties, making it a candidate for the development of new antibiotics and fungicides .
Agricultural Chemicals
Given the bioactive nature of thiadiazole derivatives, this compound could be explored for its herbicidal and pesticidal properties. It could serve as a lead compound for the development of new agricultural chemicals that are more effective and environmentally friendly .
Anticonvulsant Properties
Compounds containing the 1,3,4-thiadiazole ring have been reported to possess anticonvulsant properties. This suggests potential applications in the treatment of neurological disorders such as epilepsy .
Cancer Research
The structural complexity and the presence of multiple bioactive moieties make this compound a potential candidate for cancer research. It could be used to study tumor inhibition and the development of chemotherapeutic agents .
Chiral Drug Synthesis
The compound’s structure allows for the possibility of creating chirally active drug forms. Chiral drugs are important in pharmaceuticals because they can offer more targeted effects with fewer side effects. This compound could be used as an intermediate in the synthesis of such drugs .
Analytical Chemistry
Due to its unique structure, this compound could be used as a standard or a reagent in analytical chemistry applications, such as in the calibration of analytical instruments or in chemical assays .
Material Science
The compound’s robust structure, which includes both aromatic and heterocyclic components, may be useful in material science. It could be investigated for its properties when incorporated into polymers or coatings, potentially leading to materials with enhanced durability or specific interactions with light or chemicals .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
1-(3-chlorophenyl)-5-oxo-N-(1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN4O2S/c14-9-2-1-3-10(5-9)18-6-8(4-11(18)19)12(20)16-13-17-15-7-21-13/h1-3,5,7-8H,4,6H2,(H,16,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXJVZFYNRXHNJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC(=CC=C2)Cl)C(=O)NC3=NN=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



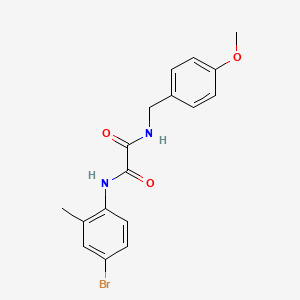
![N-ethyl-4-fluoro-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B4388375.png)
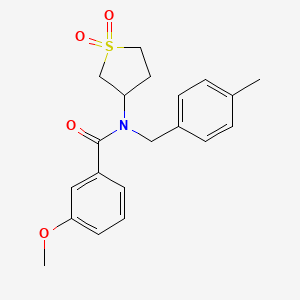
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]methanesulfonamide](/img/structure/B4388389.png)
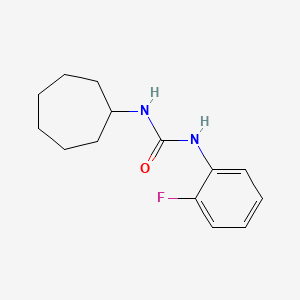
![N-{2-[(tert-butylamino)carbonyl]phenyl}-2-methylbenzamide](/img/structure/B4388415.png)
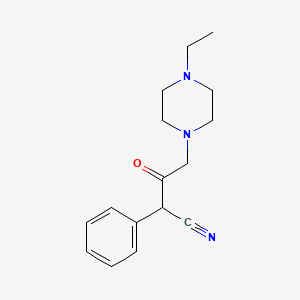
![3-{2-[(4-biphenylylmethyl)amino]-1-hydroxyethyl}phenol hydrochloride](/img/structure/B4388419.png)

![N-[(2-hydroxy-3-quinolinyl)methyl]-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide](/img/structure/B4388432.png)

![N-[4-(4-morpholinyl)phenyl]-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide](/img/structure/B4388442.png)
![N-[4-(4-methyl-1-piperazinyl)phenyl]-2-(4-morpholinyl)-5-nitrobenzamide](/img/structure/B4388444.png)
![methyl 3-{[(4-bromophenoxy)acetyl]amino}-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B4388452.png)